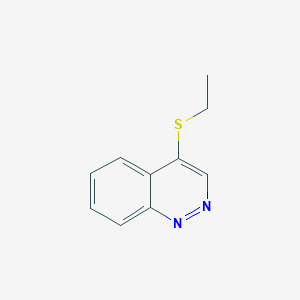
4-(Ethylsulfanyl)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylsulfanyl)cinnoline is a heterocyclic compound belonging to the cinnoline family, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfanyl)cinnoline typically involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of dioxane and piperidine at 100°C . This microwave-assisted method is efficient and yields high-purity products.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Ethylsulfanyl)cinnoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfanyl derivatives with reduced functional groups.
Substitution: Halogenated or alkylated cinnoline derivatives.
Applications De Recherche Scientifique
4-(Ethylsulfanyl)cinnoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly human neutrophil elastase.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-(Ethylsulfanyl)cinnoline involves its interaction with specific molecular targets. For instance, as a human neutrophil elastase inhibitor, it binds to the enzyme’s active site, preventing substrate access and subsequent proteolytic activity . This inhibition is competitive and reversible, involving key residues like Ser195 in the enzyme’s catalytic triad.
Comparaison Avec Des Composés Similaires
Cinnoline: The parent compound with a similar bicyclic structure but without the ethylsulfanyl group.
Quinoline: An isosteric relative with a nitrogen atom at position 1.
Isoquinoline: An isomeric compound with nitrogen at position 2.
Uniqueness: 4-(Ethylsulfanyl)cinnoline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a pharmacological agent and differentiates it from other cinnoline derivatives .
Propriétés
Numéro CAS |
7147-18-4 |
|---|---|
Formule moléculaire |
C10H10N2S |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
4-ethylsulfanylcinnoline |
InChI |
InChI=1S/C10H10N2S/c1-2-13-10-7-11-12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
Clé InChI |
CBUPAFBDIINJIS-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CN=NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
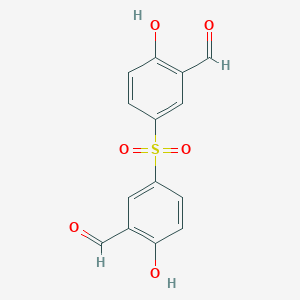
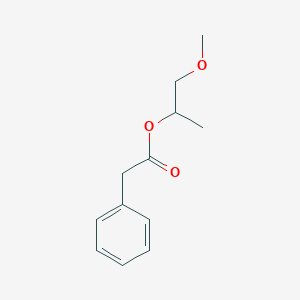
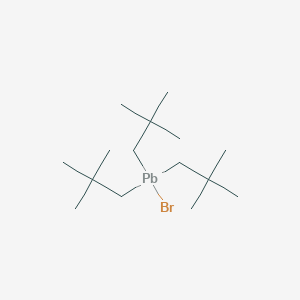
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
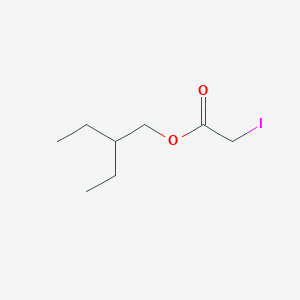
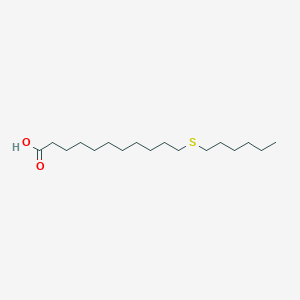

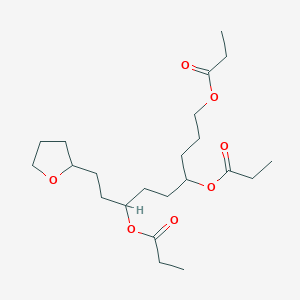

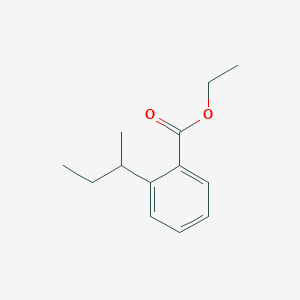

![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
